molecular formula C8H13N3O2 B15325339 Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B15325339
M. Wt: 183.21 g/mol
InChI Key: BGEYSDUKHQRZQZ-ZETCQYMHSA-N
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Description

Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of an aryl-substituted pyrazole with suitable reagents under controlled conditions. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol-water mixture . The structure of the synthesized complex is established using techniques such as 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting nerve impulse transmission . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(1-methylpyrazol-4-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1

InChI Key

BGEYSDUKHQRZQZ-ZETCQYMHSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H](CC(=O)OC)N

Canonical SMILES

CN1C=C(C=N1)C(CC(=O)OC)N

Origin of Product

United States

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